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Compound of Interest

3-[(4-Bromobenzyl)oxy]piperidine
Compound Name:

hydrochloride
CAS No.: 1219976-73-4
Cat. No.: B1525269

Get Quote

Part 1: Molecular Identity & Stoichiometry

The formula C12H16BrNO represents a specific class of brominated amino-ketones. While
multiple constitutional isomers exist, the most chemically relevant isomer for drug development
and forensic standards is 1-(4-bromophenyl)-2-(diethylamino)ethan-1-one (also known as 4-
Bromo-a-diethylaminoacetophenone).

Stoichiometric Data

Precise molecular weight calculations are critical for quantitative analysis (HPLC/QNMR) and
salt stoichiometry.
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Hydrochloride Salt

Property Free Base (C12H16BrNO)
(C12H16BrNO - HCI)
Exact Mass 269.0415u 305.0182 u
Molecular Weight 270.17 g/mol 306.63 g/mol
C (53.35%), H (5.97%), Br C (47.01%), H (5.59%), Br
Elemental Composition (29.58%), N (5.19%), O (26.07%), Cl (11.56%), N
(5.92%) (4.57%), O (5.22%)

Distinct 1:1 ratio of M and M+2  Distinct M, M+2, M+4 pattern

Isotopic Signature o
peaks (due to 7°Br/®1Br) (due to Br + Cl combination)

Structural Isomerism (Chemical Space)

The C12H16BrNO formula is not unique to one structure. Researchers must distinguish between

regioisomers:
e N-Alkyl Analogs:1-(4-bromophenyl)-2-(butylamino)ethan-1-one (Linear chain isomer).
e Ring Substitution:1-(2-bromophenyl)-... or 1-(3-bromophenyl)-... (Ortho/Meta isomers).

» Alpha-Alkyl Analogs:2-amino-1-(4-bromophenyl)-hexan-1-one (Chain extension at the alpha-

carbon).

Part 2: Synthesis & Salt Engineering Protocol

The conversion of the lipophilic free base to the hydrophilic hydrochloride salt is the critical step
for stabilizing amino-ketones, which are prone to dimerization (pyrazine formation) or oxidation
in their free base form.

Synthetic Pathway (The "Self-Validating" Workflow)

The synthesis follows a standard nucleophilic substitution pathway, validated by the formation
of the HCI precipitate.
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Figure 1: Synthetic pathway for C12H16BrNO HCI derivatives. The critical control point is Step 2,
where excess heat can lead to polymerization.

Detailed Protocol: Anhydrous Salt Formation

Objective: Isolate C12H16BrNO - HCI without inducing hydrolysis of the ketone moiety.

Dissolution: Dissolve 10 mmol of the crude free base oil (C12H16BrNO) in 50 mL of
anhydrous diethyl ether.

o Why Anhydrous? Moisture introduces competition between H* protonation and hydrolysis
of the imine/enamine tautomers.

 Acidification: Under vigorous stirring at 0°C, add 2.0 M HCI in diethyl ether dropwise.
o Visual Cue: A white to off-white precipitate should form immediately.

o Stoichiometry: Add acid until pH reaches ~3 (verify with damp pH paper, not direct
immersion).

o Maturation: Allow the slurry to stir for 30 minutes to ensure complete protonation of the
amine nitrogen.

« |solation: Filter under vacuum (Argon blanket recommended). Wash the filter cake 3x with
cold anhydrous ether to remove unreacted bromoketones.

e Drying: Dry in a vacuum desiccator over P20s. Do not use heat (>40°C) as alpha-amino
ketones can degrade thermally.

Part 3: Analytical Validation (E-E-A-T)

Confirmatory analysis must rely on orthogonal methods: Mass Spectrometry (for elemental
composition) and NMR (for structural connectivity).

Mass Spectrometry: The Bromine Signhature
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The presence of Bromine provides a unique "fingerprint” in the mass spectrum.[1] Unlike
Chlorine (3:1 ratio), Bromine isotopes (’°Br and 81Br) exist in a nearly 1:1 natural abundance.[1]

¢ Free Base Spectrum:

o m/z 270 (M*): Corresponds to C12H16’°BrNO.

o m/z 272 (M+2): Corresponds to C12H168BrNO.

o Observation: These two peaks will have approximately equal height.
e Fragment lons:

o m/z 183/185: Loss of the diethylamine group [M - N(Et)2]*. This confirms the bromophenyl-
acyl core.

o m/z 86: The diethyliminium ion [CH2=N(Et)2]*. This confirms the amine tail.

Molecular lon (M+)
m/z 270 / 272 (1:1 Ratio)

Alpha-Cleavage

Loss of Amine \ Loss of Benzoyl

Acylium lon Imminium lon

[Br-Ph-CQO]+ [CH2=N(Et)2]+
m/z 183 / 185 m/z 86 (Base Peak)

Click to download full resolution via product page

Figure 2: Mass Spectrometry fragmentation logic. The "Base Peak" at m/z 86 is diagnostic for
the diethylamino-ethyl side chain.
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Nuclear Magnetic Resonance (*H-NMR)

To distinguish the diethyl isomer from a butyl isomer (both CaH1o substituents), examine the
aliphatic region:

e Diethyl Isomer:
o 0 ~1.1 ppm (Triplet, 6H): Methyl protons of the ethyl groups.
o 0 ~2.6 ppm (Quartet, 4H): Methylene protons of the ethyl groups.
e Butyl Isomer:
o 0 ~0.9 ppm (Triplet, 3H): Terminal methyl.
o Multiplets: Complex splitting pattern for the internal methylene chain (CH2-CH2-CH2).
Part 4: Stability & Handling
o Hygroscopicity: The HCI salt is moderately hygroscopic. Store in a desiccator.

 Solubility Profile:

o

Water:[2] High solubility (Salt form).[3]

Ethanol: Soluble.

[¢]

o

DCM/Chloroform: Moderate solubility.[4]

[e]

Diethyl Ether/Hexane: Insoluble (Salt form).

o Safety Note: As a halogenated ketone derivative, the precursor (alpha-bromo ketone) is a
potent lachrymator. All synthesis steps prior to amination must be performed in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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